molecular formula C25H26N4O2S B15078532 (5Z)-2-imino-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B15078532
M. Wt: 446.6 g/mol
InChI Key: CYQDVWDGORMFRD-HMAPJEAMSA-N
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Description

(5Z)-2-imino-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and an isopentyloxy-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the isopentyloxy-substituted phenyl group: This step involves the alkylation of the pyrazole intermediate with an isopentyloxy-substituted benzyl halide.

    Formation of the thiazolidinone ring: This is typically achieved through the cyclization of a thiourea derivative with an α-haloketone or α-haloester.

    Final condensation: The final step involves the condensation of the thiazolidinone intermediate with the pyrazole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-imino-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound has potential applications as a biochemical probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, (5Z)-2-imino-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-imino-5-({3-[4-(methoxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one
  • (5Z)-2-imino-5-({3-[4-(ethoxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one
  • (5Z)-2-imino-5-({3-[4-(propoxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-2-imino-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopentyloxy group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C25H26N4O2S

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-2-amino-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C25H26N4O2S/c1-16(2)11-12-31-21-10-9-18(13-17(21)3)23-19(14-22-24(30)27-25(26)32-22)15-29(28-23)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3,(H2,26,27,30)/b22-14-

InChI Key

CYQDVWDGORMFRD-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)C4=CC=CC=C4)OCCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4)OCCC(C)C

Origin of Product

United States

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